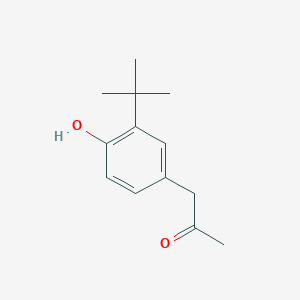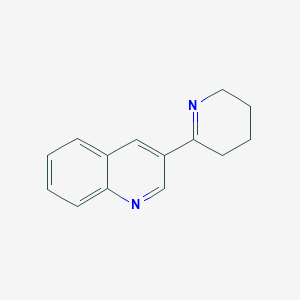
3-(3,4,5,6-Tetrahydropyridin-2-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4,5,6-Tetrahydropyridin-2-yl)quinoline is a heterocyclic compound that features both a quinoline and a tetrahydropyridine moiety. Quinoline is a nitrogen-based heterocyclic aromatic compound, known for its wide range of applications in medicinal and industrial chemistry . The tetrahydropyridine ring is a partially saturated six-membered ring containing one nitrogen atom, which is known for its biological activity .
準備方法
The synthesis of 3-(3,4,5,6-Tetrahydropyridin-2-yl)quinoline can be achieved through various synthetic routes. One common method involves the reaction of a 2-chloroquinoline derivative with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . Another approach involves the multicomponent cyclization reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst like trityl chloride under reflux conditions .
化学反応の分析
3-(3,4,5,6-Tetrahydropyridin-2-yl)quinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines and thiols.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
科学的研究の応用
3-(3,4,5,6-Tetrahydropyridin-2-yl)quinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 3-(3,4,5,6-Tetrahydropyridin-2-yl)quinoline involves its interaction with various molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, leading to its antimicrobial and anticancer activities . The tetrahydropyridine ring can interact with neurotransmitter receptors, contributing to its potential neuroprotective effects .
類似化合物との比較
3-(3,4,5,6-Tetrahydropyridin-2-yl)quinoline can be compared with other similar compounds, such as:
Quinoline: Known for its wide range of biological activities, including antimalarial and anticancer properties.
Tetrahydropyridine: Known for its neuroprotective and anti-inflammatory activities.
Pyrazoloquinolines: These compounds have similar synthetic routes and are studied for their antimicrobial and anticancer properties.
特性
分子式 |
C14H14N2 |
|---|---|
分子量 |
210.27 g/mol |
IUPAC名 |
3-(2,3,4,5-tetrahydropyridin-6-yl)quinoline |
InChI |
InChI=1S/C14H14N2/c1-2-6-13-11(5-1)9-12(10-16-13)14-7-3-4-8-15-14/h1-2,5-6,9-10H,3-4,7-8H2 |
InChIキー |
PXHSYDXODWJTME-UHFFFAOYSA-N |
正規SMILES |
C1CCN=C(C1)C2=CC3=CC=CC=C3N=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3,4-Trimethylfuro[3,4-C]quinoline](/img/structure/B11894152.png)
![2-[(4-Fluorophenyl)methyl]azepane](/img/structure/B11894158.png)

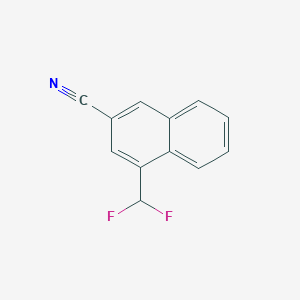
![3-Cyclobutyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11894170.png)
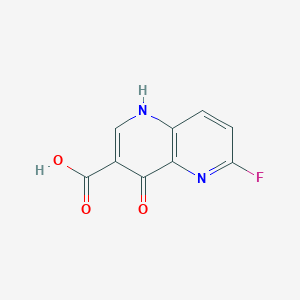
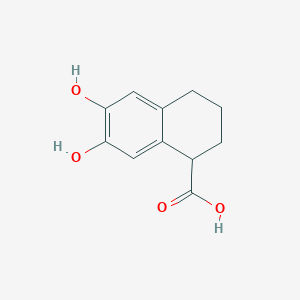
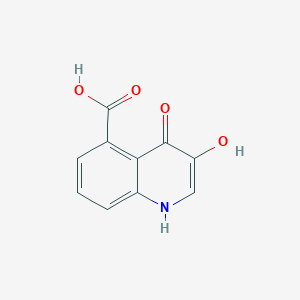
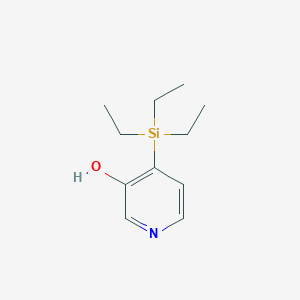
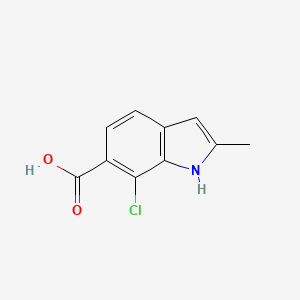
![Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate](/img/structure/B11894214.png)
